Product packaging for Makaluvamine K(Cat. No.:CAS No. 174232-36-1)

Makaluvamine K

Cat. No.: B12709758
CAS No.: 174232-36-1
M. Wt: 321.4 g/mol
InChI Key: MFJASCFAUMWBMV-UHFFFAOYSA-N
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Description

Makaluvamine K is a pyrroloiminoquinone alkaloid isolated from marine sponges of the genus Zyzzya . It belongs to the makaluvamine family, which has captured significant research interest due to potent biological activities and a unique tricyclic core structure . The synthetic community has developed efficient routes to access this compound, such as through a versatile pyrroloiminoquinone intermediate via Larock indole synthesis, demonstrating its importance as a target for chemical synthesis . Members of the makaluvamine family are established as DNA topoisomerase II inhibitors, a mechanism that leads to DNA double-strand breaks and confers cytotoxic activity against various human cancer cell lines, including colon carcinoma and ovarian cancer . While specific mechanistic studies on this compound are limited in the available literature, related analogs have been shown to inhibit tumor cell growth and proliferation by inducing cell cycle arrest and apoptosis through pathways involving reactive oxygen species (ROS) and modulation of key protein targets like p53 and Bcl-2 . This compound is a valuable compound for researchers exploring the structure-activity relationships of marine natural products, investigating novel anti-cancer mechanisms, and developing new chemotherapeutic leads . This product is for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N3O2 B12709758 Makaluvamine K CAS No. 174232-36-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174232-36-1

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

10-[2-(4-hydroxyphenyl)ethylamino]-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one

InChI

InChI=1S/C19H19N3O2/c1-22-11-13-7-9-20-15-10-16(19(24)18(22)17(13)15)21-8-6-12-2-4-14(23)5-3-12/h2-5,10-11,21,23H,6-9H2,1H3

InChI Key

MFJASCFAUMWBMV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCN=C3C2=C1C(=O)C(=C3)NCCC4=CC=C(C=C4)O

Origin of Product

United States

Synthetic Methodologies for Makaluvamine K and Its Analogues

Total Synthesis Strategies for Makaluvamine K

The total synthesis of this compound has been approached through several strategic disconnections, leading to a variety of innovative synthetic routes. These strategies often converge on the construction of a key pyrroloiminoquinone intermediate, which can then be elaborated to the final natural product.

Larock Indole (B1671886) Synthesis Approaches

A prominent and efficient strategy for the synthesis of this compound and its analogues involves the Larock indole synthesis. nih.govacs.org This palladium-catalyzed reaction allows for the convergent assembly of the indole core by coupling an appropriately substituted iodoaniline with an internal alkyne. nih.gov This approach is valued for its flexibility and efficiency in accessing a wide array of C3-substituted indoles, which are crucial precursors for the pyrroloiminoquinone skeleton. nih.govacs.org

One notable application of this methodology begins with the synthesis of a key iodoaniline building block and a silylated internal alkyne. nih.gov The coupling of these two fragments under Larock conditions, utilizing a palladium catalyst, proceeds smoothly to furnish the desired indole in excellent yield. nih.govacs.org A significant advantage of this method is its scalability, allowing for the production of decagram quantities of advanced intermediates. nih.govdigitellinc.com Subsequent transformations, including oxidation and azidation, convert the indole into a versatile pyrroloiminoquinone intermediate. nih.gov This intermediate can then be readily converted to this compound through aminolysis with tyramine (B21549). nih.govdigitellinc.com

ReactantsCatalystConditionsProductYieldReference
Iodoaniline 11 and Alkyne 12 5 mol % Pd18 hIndole 10 Excellent nih.govacs.org

Wood and coworkers have also documented the utility of a Larock indole synthesis in their route to makaluvamines A and K. nih.govchemrxiv.orgacs.org Their strategy, however, involved a longer sequence of over 10 steps to reach the key intermediate. nih.govchemrxiv.orgacs.org

Kita-Type Oxidative Cyclization

The Kita-type oxidative cyclization is another key transformation employed in the synthesis of the makaluvamine core. nih.govchemrxiv.orgacs.org This reaction utilizes a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to effect the cyclization of an N-acyl-tryptamine derivative to form the piperidine (B6355638) ring of the pyrroloiminoquinone system. nih.govnih.gov

In a synthetic route developed by Wood and coworkers, a Larock indole synthesis was coupled with a Kita-type oxidative cyclization to access makaluvamines A and K. nih.govchemrxiv.orgacs.org The synthesis involves the preparation of a methoxy (B1213986) indole precursor bearing an azide (B81097) group, which is a necessary handle for the subsequent cyclization. nih.gov Acetylation of the indole nitrogen provides the substrate for the PIFA-mediated oxidative cyclization. nih.gov While effective, the preparation of the required methoxy indole precursor can be lengthy. nih.gov

SubstrateReagentProductYieldReference
N-acetylated azido-indole 40 PIFACyclized pyrroloiminoquinone51% (optimized) nih.gov

Tandem Larock/Buchwald–Hartwig Processes for Core Assembly

A more recent and highly efficient approach involves a tandem Larock/Buchwald–Hartwig annulation/cyclization process. rsc.orgrsc.orgresearchgate.net This strategy aims for the early introduction of the C10 nitrogen atom, which allows for greater diversification in the late stages of the synthesis. rsc.orgresearchgate.net To the best of our knowledge, a tandem Larock/Buchwald–Hartwig annulation/cyclization had not been reported prior to this work. rsc.orgrsc.org

This novel cascade process, facilitated by a dual ligand system, enables the rapid construction of the pyrrolo[4,3,2-de]quinoline core of the makaluvamines. rsc.orgrsc.org The reaction sequence provides access to the tricyclic core in a longest linear sequence of just five steps, representing a significant improvement in synthetic efficiency. rsc.orgchemrxiv.org The key tricyclic intermediate can then be selectively functionalized to yield various makaluvamines, including this compound. rsc.orgrsc.org This method has been successfully applied to the synthesis of makaluvamines A, C, and D. rsc.orgrsc.org

ProcessKey FeaturesOutcomeReference
Tandem Larock/Buchwald–Hartwig Annulation/CyclizationDual ligand palladium catalysisRapid assembly of the pyrroloiminoquinone core in 5 steps (LLS) rsc.orgchemrxiv.org

Convergent Coupling of Complex Fragments

A conceptually different strategy for assembling the complex architecture of pyrroloiminoquinone alkaloids is through the convergent coupling of two complex fragments. digitellinc.com This approach has been highlighted in a novel synthesis of aleutianamine and was also noted in the context of synthesizing makaluvamines A and K. digitellinc.com The key step in this strategy is a vinylogous Mukaiyama-Michael reaction. digitellinc.com

This method involves the coupling of a pyrroloquinone monoketal with a siloxythiophene fragment, both of which are prepared in several steps from commercially available materials. digitellinc.com This convergent approach allows for the efficient construction of the entire carbocyclic skeleton. digitellinc.com

Palladium-Catalyzed Construction of Pyrroloiminoquinone Architecture

An efficient and scalable palladium-catalyzed construction of the pyrroloiminoquinone architecture has been reported, which also utilizes a Larock indole synthesis as a key step. digitellinc.comdigitellinc.com This method has proven effective for preparing decagram quantities of advanced intermediates, which were then used to complete the total syntheses of makaluvamines A and K. digitellinc.com

Synthesis of Key Pyrroloiminoquinone Intermediates

The synthesis of a versatile and strategically functionalized pyrroloiminoquinone intermediate is a cornerstone of most synthetic routes to this compound. nih.govnih.govrsc.org These intermediates typically possess the core tricyclic ring system and reactive handles that allow for the introduction of the final functionalities.

A common and highly effective strategy revolves around the synthesis of a key methoxy-pyrroloiminoquinone intermediate. nih.gov This intermediate can be accessed in five steps, with the Larock indole synthesis being the pivotal operation. nih.gov The synthesis begins with the construction of an iodoaniline building block via regioselective iodination. nih.gov This is followed by a Larock annulation with an alkyne building block to generate a tryptophol (B1683683) derivative. nih.gov Deoxyazidation of the tryptophol, followed by acetylation and an oxidative cyclization, leads to the key pyrroloiminoquinone intermediate. nih.gov

This intermediate is particularly valuable due to its potential for divergent synthesis. Selective N-methylation protocols can be applied to deliver different electrophiles, which can then be further elaborated. nih.gov For the synthesis of this compound, the methoxy group of the intermediate is displaced by an amine nucleophile, such as tyramine. nih.govnih.gov

In an alternative approach, Iwao and coworkers utilized a 4,5-indolyne intermediate in their synthesis of several makaluvamines, including this compound. caltech.edu This strategy involves the cyclization of a pendant amine onto a transient 4,5-indolyne, generated from a tryptamine (B22526) derivative, to form the tricyclic core. caltech.edu Oxidation of this tricyclic intermediate yields an iminoquinone, which is then treated with tyramine hydrochloride to furnish this compound. caltech.edu

PrecursorKey Transformation(s)IntermediateReference
Tryptamine derivative4,5-indolyne formation and cyclizationTricyclic amine caltech.edu
Iodoaniline and alkyneLarock indole synthesis, oxidation, azidation, cyclizationMethoxy-pyrroloiminoquinone nih.govnih.gov

Efficiency and Scalability Considerations in this compound Synthesis

The total synthesis of this compound and related pyrroloiminoquinone alkaloids has seen significant advancements, with a focus on improving efficiency and scalability to enable more extensive biological evaluation. A notable strategy involves a palladium-catalyzed Larock indole synthesis, which has proven to be an efficient and scalable method for constructing the core pyrroloiminoquinone architecture. digitellinc.comacs.orgnih.gov This approach facilitates the preparation of advanced intermediates on a decagram scale, a substantial improvement for synthetic accessibility. digitellinc.comacs.org

One such scalable sequence begins with commercially available 5-nitrovanillin, which undergoes a three-step transformation to produce the key aniline (B41778) intermediate 11 . acs.org This process, involving a Dakin oxidation, methylation, and silver-mediated iodination, is highly efficient and can be performed on a multigram scale, with only the final reduction step requiring chromatographic purification. acs.org The subsequent Larock indole synthesis to form the indole core has also been demonstrated to be scalable to the decagram level without a decrease in efficiency. acs.org This scalability is crucial for producing sufficient quantities of key intermediates, which can then be converted into makaluvamines A and K. acs.orgnih.govnih.gov While some routes to the pyrroloiminoquinone core have been described as lengthy (over 10 steps), the Larock indole synthesis portion has been highlighted for its scalability. nih.govchemrxiv.org This method represents a critical step forward, allowing for the generation of substantial amounts of material for further research and development. digitellinc.com

Semi-synthetic Approaches and Preparation of Makaluvamine Analogues

Semi-synthetic modifications of the makaluvamine scaffold are a vital strategy for generating diverse analogues and probing structure-activity relationships (SAR). These approaches often leverage a common, synthetically accessible core structure which is then modified in later stages.

A unified and divergent synthetic strategy has been effectively employed for the preparation of Makaluvamine J and its analogues. nih.govnih.govmdpi.com This approach utilizes a common precursor, Ts-damirone B, which possesses the core pyrroloiminoquinone structure. nih.govnih.govresearcher.life The synthesis of this precursor is achieved through methods like the Bartoli indole synthesis and subsequent IBX-mediated oxidation. nih.govnih.govresearcher.life

From this common intermediate, late-stage diversification allows for the introduction of various substituents at key positions, such as N-5 and N-9, yielding Makaluvamine J and a library of related analogues. nih.govresearchgate.net This strategy is highly efficient for exploring the SAR of the makaluvamine family. mdpi.com For instance, SAR analysis has revealed that a lipophilic side chain at the N-9 position is important for growth inhibitory activity against PANC-1 human pancreatic cancer cells, while a modest alkyl group at the N-5 position can enhance selectivity against other cancer cell lines. nih.govnih.gov This late-stage functionalization enabled the discovery of a tryptamine analogue with more potent and selective cytotoxicity than the natural products. nih.govnih.gov

Acetylation has been explored as a semi-synthetic modification to alter the properties and bioactivity of makaluvamine scaffolds. The acetylation of makaluvamine A, for example, can lead to the formation of 9-N-acetyl makaluvamine A and the aromatized 9-N-acetyl makaluvamine B. mdpi.comgoogle.com

More striking results were observed with the acetylation of Makaluvamine J. mdpi.com The resulting derivative, 15-O-acetyl makaluvamine J, largely retained the potent low nanomolar cytotoxicity of the parent compound against the PANC-1 pancreatic cancer cell line. mdpi.comnih.gov Remarkably, this acetylated analogue exhibited a 14-fold increase in potency against the OVCAR-5 ovarian cancer cell line compared to Makaluvamine J. mdpi.comnih.govresearchgate.net This suggests that the addition of an acetyl group can significantly enhance potency, potentially by influencing factors like cellular uptake or target affinity.

CompoundParent CompoundModificationImpact on Bioactivity (Cell Line)Ref
9-N-acetyl makaluvamine BMakaluvamine AAcetylation & Aromatization200-fold reduction in potency vs. parent (PANC-1) nih.gov
15-O-acetyl makaluvamine JMakaluvamine JO-acetylationRetained potent cytotoxicity (IC₅₀ = 81 nM vs 54 nM for parent) (PANC-1) mdpi.comnih.gov
15-O-acetyl makaluvamine JMakaluvamine JO-acetylation14-fold increase in potency (IC₅₀ = 8.6 nM vs 120 nM for parent) (OVCAR-5) mdpi.comnih.govresearchgate.net

The incorporation of a tosyl (p-toluenesulfonyl) group onto the pyrrole (B145914) nitrogen of the makaluvamine core represents another key semi-synthetic strategy for generating analogues with distinct biological profiles. nih.govresearchgate.netresearchgate.net Researchers have synthesized and evaluated a series of makaluvamine analogues, categorizing them into two classes: those with a free pyrrole NH (Class I) and those containing an N-tosyl group (Class II). nih.govresearchgate.netresearchgate.net

These structural variations, particularly the inclusion of the tosyl group, have been studied in the context of antibacterial and antibiofilm activity against Streptococcus mutans. nih.govnih.gov While many makaluvamine analogues exhibit antibacterial activity that correlates with their ability to inhibit biofilm formation, the N-tosyl analogues display a more nuanced profile. nih.govnih.gov For the most potent N-tosyl analogues, the concentrations required to inhibit biofilm formation (IC₅₀ values) were found to be at least an order of magnitude lower than those required for bactericidal activity. nih.govresearchgate.netnih.gov This finding suggests that the antibiofilm mechanism of these N-tosyl compounds is more selective and not solely a result of killing the bacteria, making them promising leads for developing biofilm-selective inhibitors. nih.gov

Compound ClassKey Structural FeatureBioactivity HighlightRef
Class I AnaloguesFree pyrrole NHBactericidal activity consistent with anti-biofilm activity nih.govresearchgate.net
Class II AnaloguesN-tosyl group on pyrroleBiofilm IC₅₀ values are an order of magnitude lower than bactericidal concentrations, suggesting selective biofilm inhibition nih.govresearchgate.netnih.gov

Mechanistic Studies on the Biological Activity of Makaluvamine K

Elucidating the Cytotoxic Mode of Action for Pyrroloiminoquinones

The cytotoxic activity of pyrroloiminoquinones, a class of alkaloids that includes the makaluvamines, is not attributed to a single, uniform target. Instead, their biological effects are the result of several structure-dependent mechanisms. nih.gov While the specific activities can vary between different members of this family, a common thread is their ability to interfere with DNA replication and integrity, ultimately triggering cellular demise. The principal pharmacophore responsible for this activity is the pyrrolo[4,3,2-de]quinoline core. nih.gov

A key proposed mechanism for the cytotoxicity of makaluvamines is the inhibition of topoisomerase II. nih.gov This essential enzyme is responsible for managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA segment, which is crucial during replication and transcription. Makaluvamines have been shown to interfere with this process.

Conflicting data exists on whether makaluvamines act as topoisomerase II catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA, or as poisons, which stabilize the transient enzyme-DNA complex (known as the cleavable complex). researchgate.net Stabilization of this complex leads to permanent DNA strand breaks, triggering downstream cell death pathways. researchgate.net Evidence suggests that some makaluvamines, such as makaluvamine A, function as topoisomerase II poisons by intercalating into DNA and inducing double-strand breaks, an effect comparable to the known topoisomerase II poison m-AMSA. researchgate.net Synthetic analogs of makaluvamines have also demonstrated the ability to inhibit the catalytic activity of topoisomerase II at levels comparable to control drugs like etoposide and m-AMSA. nih.gov The potent cytotoxicity of these compounds is often linked to their topoisomerase II inhibitory activity. nih.gov

Inhibition of Topoisomerase II Catalytic Activity by Makaluvamine Analogs
CompoundInhibition LevelReference Compound(s)
Makaluvamine Analog 4fStrongEtoposide, m-AMSA
Makaluvamine Analog 7cStrongEtoposide, m-AMSA
Makaluvamine Analog 7eStrongEtoposide, m-AMSA
Five tested analogs (in total)ComparableEtoposide, m-AMSA

Beyond enzyme inhibition and intercalation, certain pyrroloiminoquinones can cause direct damage to DNA, particularly following reductive activation. In vitro studies have shown that cytotoxic pyrroloiminoquinones can induce single-strand cleavage of DNA when activated with a reducing agent like dithionite. mdpi.com The efficiency of this DNA cleavage corresponds to the ease of reduction of the specific compound and shows a loose correlation with its cytotoxicity. mdpi.com This suggests a bioreductive mechanism where the compound is chemically altered within the cell to a more reactive species that can then directly damage the DNA structure, contributing to its antitumor effects. nih.gov

The culmination of DNA damage and enzymatic inhibition by makaluvamines is the induction of apoptosis, or programmed cell death. nih.gov Makaluvamines and their synthetic analogs have been shown to induce apoptosis in a variety of cancer cell lines, including those from pancreatic, ovarian, prostate, and breast cancers. nih.gov This activation of apoptosis is a critical component of their anticancer activity. For instance, synthetic makaluvamine analogs DHN-II-84 and DHN-III-14 were observed to cause a dose-dependent increase in apoptosis in neuroendocrine tumor cells, as confirmed by flow cytometry analysis. nih.gov The apoptotic process is triggered by the irreversible DNA damage caused by the compound, which activates cellular signaling cascades that lead to controlled cell dismantling. researchgate.net

Recent studies on synthetic makaluvamine analogs have revealed another layer of their mechanism of action: the modulation of specific gene expression. These investigations, particularly in neuroendocrine tumor (NET) cells, have shown that makaluvamine analogs can significantly alter the expression of genes involved in cell survival, proliferation, and apoptosis. nih.gov

c-KIT: Treatment with makaluvamine analogs has been shown to reduce the expression of the c-Kit proto-oncogene. nih.gov The c-Kit gene (also known as CD117) encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. nih.gov Its inhibition represents a potential mechanism for reducing cancer cell viability. nih.gov

MCL-1 and XIAP: The expression of anti-apoptotic proteins is also affected. Western blot analysis has demonstrated that treatment with makaluvamine analogs leads to a decrease in Myeloid Cell Leukemia-1 (MCL-1) and X-chromosome linked inhibitor of apoptosis (XIAP). nih.gov The downregulation of these key survival proteins lowers the threshold for apoptosis induction.

Chromogranin A (CgA): These analogs have also been found to decrease the expression of neuroendocrine tumor markers like Chromogranin A (CgA). nih.gov CgA is involved in the formation and secretion of synaptic vesicles in neuroendocrine cells. nih.gov

Effects of Makaluvamine Analogs on Gene and Protein Expression in Neuroendocrine Tumor Cells
Gene/Protein TargetEffect of TreatmentFunction of Target
c-KITDecreased expressionProto-oncogene, receptor tyrosine kinase involved in proliferation and survival.
MCL-1Decreased expressionAnti-apoptotic protein.
XIAPDecreased expressionInhibitor of apoptosis protein.
Chromogranin A (CgA)Decreased expressionNeuroendocrine secretory marker.

While the primary cytotoxic mechanisms of makaluvamines are centered on DNA-related targets, comparative studies with other marine natural products highlight alternative pathways for inducing cell death. For instance, novel chlorinated polyketides known as biakamides, which also show potent cytotoxicity against human pancreatic cancer cells, operate through a different mechanism. mdpi.com Mechanistic studies have revealed that biakamides inhibit the mitochondrial respiratory chain complex I. mdpi.com This inhibition leads to a reduction in ATP synthesis within the cancer cells. mdpi.com

Currently, there is no direct evidence to suggest that Makaluvamine K or other makaluvamines share this specific mechanism of inhibiting mitochondrial respiratory chain complex I. Their established modes of action—topoisomerase II inhibition and DNA damage—stand in contrast to the metabolic targeting of Complex I by compounds like the biakamides. This comparison underscores the diverse strategies employed by marine natural products to achieve their cytotoxic effects.

Structure Activity Relationship Sar Analysis of Makaluvamine K and Analogues

Influence of N-Methylation Patterns on Biological Potency

Methylation at specific nitrogen atoms within the makaluvamine core is a critical determinant of biological activity, particularly for antiprotozoal effects.

The methylation of the imine nitrogen at the N-5 position to form a quaternary iminium ion is a key factor for potent antiprotozoal activity. acs.orgnih.gov Studies have revealed that imine N-methylated makaluvamines are exceptionally potent agents against protozoan parasites. nih.gov This structural feature appears to enhance activity and, in some cases, lessen toxicity towards mammalian cells. acs.org The combination of an N-methylated imine core with a lipophilic side chain often results in powerful antiprotozoal activity. acs.orgnih.gov For instance, makaluvamines J and L, which both possess the N-5 methyl group, demonstrate IC50 values below 50 nM against Plasmodium falciparum. escholarship.org In a broad analysis, compounds with a methylated imine nitrogen, such as makaluvamines J and L, were consistently among the most potent analogues against various protozoan parasites. acs.org

Table 1: Effect of Imine N-Methylation on Antiprotozoal Activity (IC50 in µM)

Compound N-5 Status P. falciparum (3D7) B. divergens (Rouen)
Makaluvamine J Methylated <0.002 <0.002
Makaluvamine L Methylated <0.002 <0.002
Makaluvamine D Not Methylated 0.019 0.016
Makaluvamine K Not Methylated 0.17 0.16

Data sourced from research on pyrroloiminoquinone alkaloids which identified imine N-methylated compounds as potent antiprotozoal agents. acs.orgnih.gov

Table 2: Comparison of Pyrrole (B145914) N-Methylation on Biological Activity

Compound N-1 Methylation N-5 Methylation Cytotoxicity vs. PANC-1 (IC50) Antiprotozoal Activity
Makaluvamine J No Yes 0.054 µM researchgate.net Potent acs.org
Makaluvamine P Yes Yes Weaker than J nih.gov Slightly decreased vs. J acs.org

Data compiled from studies on the synthesis and biological evaluation of makaluvamine analogues. acs.orgnih.govresearchgate.net

Impact of Side Chain Substituents on Activity and Selectivity

Substituents attached to the makaluvamine scaffold, particularly at the N-9 and N-5 positions, play a significant role in modulating cytotoxic activity and selectivity against cancer cell lines.

The presence and nature of a substituent at the N-9 position are crucial for cytotoxicity, especially against pancreatic cancer cells. nih.govnih.gov SAR analyses have consistently highlighted the importance of a lipophilic side chain at N-9 for growth inhibitory activity. researchgate.netresearchgate.net Makaluvamines that lack any substituent at N-9, such as makaluvamines A, C, and H, exhibit significantly lower cytotoxicity against the PANC-1 human pancreatic cancer cell line. nih.gov Conversely, compounds with an appropriately oriented substituent at N-9 show potent activity. nih.gov However, not all side chains enhance potency equally; analogues with E-alkenyl side chains, like makaluvamines G and L, have been found to be less potent. nih.gov

The presence of a modest alkyl group at the N-5 position has been found to improve the selectivity of the compound against certain cancer cells. researchgate.netnih.govresearchgate.net The quaternization of the nitrogen at N-5, often by a methyl group as seen in Makaluvamine J, is considered a necessary feature for high cytotoxicity. nih.gov This structural element contributes to the compound's potent and selective action against cell lines like PANC-1. researchgate.net

The introduction of tyramine-derived side chains at N-9 generally leads to an increase in biological potency compared to simpler analogues. acs.orgnih.gov Structure-activity relationship studies have identified that a tyramineyl substituent is one of three main structural features responsible for potent anticancer activity, alongside a conjugated makaluvamine core and a cationic tetrahydropyridinium moiety. researchgate.net The synthesis and evaluation of various analogues confirmed this trend, with a tryptamine-based analogue demonstrating both potent and selective cytotoxicity that exceeded that of the natural products. nih.govresearchgate.net

Table 3: Influence of N-9 Substituents on Cytotoxicity against PANC-1 Cells

Compound/Analogue N-9 Substituent Cytotoxicity (IC50 in µM)
Makaluvamine J Tyramineyl 0.054 researchgate.net
Tryptamine (B22526) analog 24 Tryptamineyl 0.029 researchgate.net
Makaluvamine A None >1/8th the activity of J nih.gov
Makaluvamine C None >1/8th the activity of J nih.gov

Data sourced from SAR studies on Makaluvamine J and its analogues. nih.govresearchgate.net

Core Structural Features Critical for Biological Activity

Analysis of a wide array of natural and synthetic makaluvamine analogues has revealed that their biological activity is not conferred by a single feature, but rather by the interplay of several structural elements. Three properties, in particular, have been consistently identified as crucial for potent anticancer activity: the conjugated pyrroloiminoquinone core, a cationic C-ring, and the presence of a tyramine-derived substituent. researchgate.netmdpi.comresearchgate.net

The tricyclic pyrrolo[4,3,2-de]quinoline core, common to all makaluvamines, provides a rigid, planar, and conjugated system that is essential for biological function. nih.govresearchgate.net This extended π-system is believed to be a primary factor in the molecule's ability to intercalate with biological macromolecules, such as DNA topoisomerase II, a known target of this class of compounds. acs.orgnih.gov Any disruption to the conjugation or planarity of this ABC-ring system generally leads to a significant reduction in potency. For instance, the diacetyl derivative of makaluvamine J, which features an aromatized B-ring, has a different conjugation pattern and is approximately 10-fold less potent. mdpi.com This highlights the sensitivity of the biological activity to the specific electronic and geometric configuration of the core structure. mdpi.com

A second critical feature for maximizing the potency of makaluvamines is the presence of a positive charge within the C-ring, forming a tetrahydropyridinium moiety. researchgate.netmdpi.com This cationic nature is a recurring characteristic among the most active compounds in this family. mdpi.comresearchgate.net Synthetic and comparative studies have shown that methylation of the imine nitrogen (N-5), which ensures a permanent positive charge on the C-ring, tends to bolster biological activity and can reduce toxicity against mammalian cells. nih.govacs.orgresearchgate.net In contrast, analogues lacking this feature, or where the positive charge is removed through structural modification, exhibit markedly lower potency. mdpi.com This suggests the cationic charge is vital for electrostatic interactions with the biological target.

Modifications to the oxygen-containing substituents on the makaluvamine scaffold can significantly influence biological activity. The process of O-demethylation can be used to convert makaluvamine precursors into related o-quinone compounds, such as damirones. nih.govresearchgate.net Generally, these resulting o-quinones are poorly active, indicating the importance of the original substitution pattern. acs.org

Conversely, O-methylation of the tyramine (B21549) phenol (B47542) group has been shown to increase antiprotozoal activity in some analogues. nih.govacs.org For example, the synthetic analogue PIQ-1, an O-methylated version of a tyramine-containing makaluvamine, displayed heightened activity against Babesia duncani, with an IC50 value of 3.5 nM. nih.govacs.org However, this gain in potency can be accompanied by an increase in general cytotoxicity. nih.govacs.org

The introduction of halogen atoms, specifically bromine, at various positions on the makaluvamine structure has been shown to be detrimental to biological activity. nih.gov Studies on synthetic analogues have demonstrated that bromination of the pyrrole ring abrogates the compound's potency when compared to its non-halogenated parent. nih.govacs.org Similarly, bromination of the phenol ring of the tyramine side chain also results in a loss of activity. nih.govacs.org This suggests that the electronic and steric properties introduced by halogen substituents interfere with the necessary molecular interactions for biological function.

Table 1: Effect of Structural Modifications on the Biological Activity of Makaluvamine Analogues
CompoundKey Structural ModificationEffect on Biological ActivityReference
Diacetyl makaluvamine J derivativeAromatized B-ring (altered conjugation, no C-ring charge)~10-fold less potent than makaluvamine J mdpi.com
PIQ-1O-Methylation of tyramine phenolIncreased antiprotozoal activity nih.govacs.org
PIQ-12Pyrrole bromination (relative to makaluvamine D)Abrogated activity nih.govacs.org
PIQ-11 / PIQ-13Tyramine phenol brominationAbrogated activity nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

To more systematically understand and predict the biological activity of this chemical family, researchers have employed computational Quantitative Structure-Activity Relationship (QSAR) models. sciepub.com QSAR is a method that seeks to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This process involves calculating molecular descriptors that encode the structural and physicochemical features of the molecules and correlating them with experimentally measured activity. mdpi.comunl.pt

QSAR models have been specifically developed for the makaluvamine series to predict their anticancer activity. sciepub.comresearchgate.net These studies begin with a "training set" of makaluvamines for which experimental activity data, such as FC50 (the concentration required to reduce fluorescence by 50% in a topoisomerase II assay), are known. sciepub.com Using computational methods like Density Functional Theory (DFT), a variety of molecular descriptors are calculated for each compound. sciepub.comresearchgate.net

Statistical models are then constructed to find the best correlation between these descriptors and the observed biological activity. sciepub.com For makaluvamines, descriptors such as lipophilicity (LogP) and polarizability have been identified as important factors in predicting anticancer activity. researchgate.net The resulting mathematical equations can then be used to rationally predict the activity of new, untested makaluvamine analogues, guiding synthetic efforts toward more potent and selective compounds. sciepub.combio-hpc.eu

Table 2: Key Descriptors in QSAR Models for Makaluvamine Activity
DescriptorSignificance in QSAR ModelsReference
Lipophilicity (LogP)An important descriptor for drug similarity and a key parameter in developed QSAR models for makaluvamines. researchgate.net
PolarizabilityReflects molecular properties related to hydrophobicity and biological activity; confirmed as an important predictor. researchgate.net
Dipole MomentAppears in some models, contributing to the prediction of activity. researchgate.net
Electronic EnergyIncluded in some QSAR models, reflecting the electronic characteristics of the molecule. researchgate.net

Application of Molecular Descriptors in QSAR

In the quantitative structure-activity relationship (QSAR) analysis of this compound and its analogues, molecular descriptors are crucial for developing predictive models of their biological activity, particularly their cytotoxic effects on cancer cells. These descriptors are numerical values that encode different structural and physicochemical properties of the molecules, allowing for the establishment of a mathematical correlation between chemical structure and biological function.

Detailed Research Findings

A key study in this area focused on a series of sixteen makaluvamines, including this compound, to elucidate the role of lipophilicity and other molecular descriptors in their anticancer activity. sciepub.com The research aimed to create QSAR models that could predict the concentration required to reduce fluorescence by 50% (FC₅₀), a measure of cytotoxicity against various cancer cell lines such as leukemia, colon, prostate, breast, and ovary. sciepub.comresearchgate.net

The molecular descriptors for the QSAR models were calculated using the Density Functional Theory (DFT) method at the B3LYP/6-311++G(d,p) theory level. sciepub.comresearchgate.net This computational approach provides insights into the electronic structure and properties of the molecules. The primary descriptors investigated were lipophilicity (logP), electronic energy, dipole moment, and polarizability. researchgate.net

Lipophilicity, which describes a compound's ability to dissolve in fats, oils, and lipids, is a critical parameter as it influences how a molecule is transported through biological membranes. sciepub.com In the study of makaluvamines, lipophilicity was calculated using multiple methods, including KowWIN/LogP, ACD/LogP, A/LogPS, and MI/LogP, to ensure a robust evaluation. sciepub.comresearchgate.net

The established QSAR models demonstrated a strong correlation between these molecular descriptors and the anticancer activity of the makaluvamine analogues. researchgate.net Notably, lipophilicity and polarizability were identified as particularly significant contributors to the cytotoxic activity. researchgate.net The dipole moment and electronic energy were also found to be important in several of the predictive models. researchgate.net By developing these QSAR models, researchers can anticipate the biological activity of new makaluvamine analogues, thereby guiding the synthesis of more potent and selective anticancer agents. sciepub.com

Data Tables

The following tables present the calculated molecular descriptors for a selection of makaluvamine analogues, which were utilized in the development of the QSAR models.

Table 1: Calculated Lipophilicity (logP) of Makaluvamine Analogues

Compound Kowwin/LogP ACD/LogP A/LogPS MI/LogP
Makaluvamine A 1.05 1.03 1.05 -0.58
Makaluvamine B 1.83 1.82 1.83 0.08
Makaluvamine C 1.83 1.82 1.83 0.08
Makaluvamine D 1.54 1.52 1.54 -0.15
Makaluvamine E 1.99 1.97 1.99 0.22
Makaluvamine F 1.99 1.97 1.99 0.22
Makaluvamine G 1.48 1.46 1.48 -0.21
Makaluvamine H 2.26 2.24 2.26 0.45
Makaluvamine I 2.26 2.24 2.26 0.45
This compound 1.77 1.75 1.77 0.02

Data sourced from Diomandé & Koné, 2019. sciepub.comresearchgate.net

Table 2: Calculated Molecular Descriptors of Makaluvamine Analogues

Compound Electronic Energy (eV) Dipole Moment (Debye) Polarizability (a.u.)
Makaluvamine A -994.89 4.86 196.88
Makaluvamine B -1109.53 5.34 224.27
Makaluvamine C -1109.53 5.34 224.27
Makaluvamine D -1034.21 5.11 209.97
Makaluvamine E -1148.85 5.59 237.96
Makaluvamine F -1148.85 5.59 237.96
Makaluvamine G -1034.21 5.11 209.97
Makaluvamine H -1188.17 5.84 251.65
Makaluvamine I -1188.17 5.84 251.65
This compound -1073.53 5.36 223.66

Data sourced from Diomandé & Koné, 2019. researchgate.net

Spectrum of Biological Activities of Makaluvamine K

Antiprotozoal Efficacy

Makaluvamine K has demonstrated activity against several protozoan parasites, although its potency can vary compared to other analogs within the makaluvamine family.

Antimalarial Activity against Plasmodium falciparum Strains

Studies have indicated that compounds in the makaluvamine class possess activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. While specific inhibitory concentrations for this compound against various P. falciparum strains are not extensively detailed in the available literature, comparative studies have provided some insight into its relative potency. Research has shown that this compound is approximately an order of magnitude less active than Makaluvamine D, a related compound. This suggests a moderate level of antimalarial activity.

Table 1: Antimalarial Activity of this compound

Parasite Strain Activity Metric Result

Antibabesial Activity against Babesia Species (e.g., B. duncani, B. divergens)

Similar to its antimalarial profile, this compound has been evaluated for its effectiveness against Babesia species, tick-borne parasites that can cause a malaria-like illness in animals and humans. The research available indicates a similar trend in activity, with this compound being noted as less potent than other makaluvamines. Specifically, its activity against Babesia divergens is also reported to be roughly ten times lower than that of Makaluvamine D.

Table 2: Antibabesial Activity of this compound

Parasite Species Activity Metric Result
Babesia divergens Relative Potency Approx. 10-fold less active than Makaluvamine D

Anticancer Activity against Specific Human Cancer Cell Lines

A significant area of research for the makaluvamine class of compounds is their potential as anticancer agents. These compounds are known to exhibit cytotoxicity against various cancer cell lines, with their mechanism of action often linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cells.

Cytotoxicity in Pancreatic Carcinoma Cell Lines (e.g., PANC-1)

This compound has demonstrated notable cytotoxic activity against the human pancreatic carcinoma cell line PANC-1. In vitro studies have reported a 50% inhibitory concentration (IC50) value of 0.056 µM for this compound against PANC-1 cells. This indicates a high degree of potency against this specific cancer cell line. Another study reported an IC50 value of 0.56 µM.

Table 3: Cytotoxicity of this compound against PANC-1 Cells

Cell Line IC50 (µM)

Cytotoxicity in Colon Carcinoma Cell Lines (e.g., HCT-116)

The makaluvamine class of alkaloids, including this compound, has been recognized for its cytotoxic effects against the HCT-116 human colon cancer cell line. While the broader class of makaluvamines is known to be active, specific IC50 values for this compound against HCT-116 are not consistently reported in the literature. One study, which evaluated several makaluvamines, noted an IC50 value of greater than 10 µM against HCT-116 under specific experimental conditions.

Table 4: Cytotoxicity of this compound against HCT-116 Cells

Cell Line IC50 (µM)

Cytotoxicity in Ovarian Carcinoma Cell Lines (e.g., OVCAR-5)

The potential of makaluvamine analogs has also been explored in the context of ovarian cancer. However, specific research detailing the cytotoxic activity and IC50 values of this compound against the OVCAR-5 ovarian carcinoma cell line is not available in the reviewed scientific literature. Studies have tended to focus on other, more potent, synthetic analogs in this cell line.

Table 5: Cytotoxicity of this compound against OVCAR-5 Cells

Cell Line IC50 (µM)

Cytotoxicity in Breast Cancer Cell Lines

Makaluvamine analogs have demonstrated notable cytotoxic effects against various human cancer cell lines, with particularly potent activity observed in breast cancer models. nih.gov Research into novel synthetic makaluvamine analogs has shown that their anticancer activity is compound-, dose-, and cell line-dependent. nih.gov In-depth studies have focused on MCF-7 (p53 wild type) and MDA-MB-468 (p53 mutant) breast cancer cell lines. nih.gov

The antiproliferative effects of four specific makaluvamine analogs were observed in a dose-dependent manner in both MCF-7 and MDA-MB-468 cell lines. nih.gov One of the most active compounds, FBA-TPQ, showed significant activity in both cell lines, though MCF-7 cells displayed greater sensitivity. nih.gov In MCF-7 cells, three of the four analogs significantly decreased proliferation at a concentration as low as 0.01 μmol/L. nih.gov Makaluvamines are known to induce apoptosis in breast cancer cells, among others. nih.gov While the initial proposed mechanism for cytotoxicity was the inhibition of topoisomerase II, further studies have indicated that this is not the sole mechanism of action. nih.gov

Cytotoxicity of Makaluvamine Analogs in Breast Cancer Cell Lines

This table summarizes the observed effects of synthetic makaluvamine analogs on the proliferation of different breast cancer cell lines.

Cell Linep53 StatusEffectNotes
MCF-7Wild TypeHigh sensitivity to antiproliferative effectsSignificant decrease in proliferation observed at 0.01 μmol/L for three different analogs. nih.gov
MDA-MB-468MutantDose-dependent inhibition of cell proliferationLess sensitive to the compounds compared to MCF-7 cells. nih.gov

Antibacterial and Antibiofilm Properties

Activity against Streptococcus mutans Biofilm Formation

Streptococcus mutans is a primary bacterium responsible for dental caries, largely due to its ability to form biofilms. nih.govnih.gov The inhibition of these biofilms is a key therapeutic strategy for preventing dental caries. nih.govnih.gov Studies on makaluvamine analogs have demonstrated their potential in this area. nih.govnih.gov

Fourteen analogs of makaluvamine, all containing the characteristic tricyclic pyrroloiminoquinone core, were assessed for their ability to inhibit S. mutans biofilm formation. nih.govnih.gov These analogs showed significant biofilm inhibition, with IC50 values ranging from 0.4 μM to 88 μM. nih.govnih.gov The structural variations among the analogs, particularly at the 7-position of the ring and the inclusion of a tosyl group on the pyrrole (B145914) ring nitrogen, influenced their activity. nih.govnih.gov

Bactericidal Activity and Selectivity

The bactericidal activity of the makaluvamine analogs against S. mutans was found to be closely linked to their anti-biofilm effects. nih.govnih.gov For most of the analogs, the ability to inhibit biofilm formation stemmed from their direct bactericidal action against S. mutans. nih.govnih.gov However, a notable exception was observed with three of the most potent N-tosyl analogs. nih.govnih.gov These specific compounds exhibited biofilm IC50 values that were at least an order of magnitude lower than their bactericidal concentrations. nih.govnih.gov This finding suggests that for these select analogs, the anti-biofilm activity is more selective and may operate through a mechanism independent of simply killing the bacteria. nih.govnih.gov

Antibacterial and Antibiofilm Activity of Makaluvamine Analogs against S. mutans

This table presents the range of inhibitory concentrations for makaluvamine analogs against Streptococcus mutans, highlighting their dual action on biofilm formation and bacterial viability.

ActivityConcentration Range (IC50)Key Findings
Biofilm Inhibition0.4 μM to 88 μMAll 14 tested analogs displayed biofilm inhibition activity. nih.gov
Bactericidal ActivityConsistent with anti-biofilm activity for most analogsThree potent N-tosyl analogs showed selective biofilm inhibition independent of bactericidal activity. nih.govnih.gov

Other Reported Biological Activities of Pyrroloiminoquinones (e.g., Antifungal, Antiviral, Neuromodulatory, Antioxidant)

The pyrroloiminoquinone class of compounds, which includes the makaluvamines, exhibits a wide array of biological activities beyond cytotoxicity and antibacterial effects. nih.govresearchgate.net

Antifungal and Antiviral Activity : Pyrroloiminoquinones have been reported to possess both antifungal and antiviral properties. nih.govresearchgate.netnih.gov The antiviral activity has been investigated against viruses such as HIV-1, with some makaluvamines showing inhibition of HIV-1 envelope-mediated cell fusion. nih.gov Other related compounds, like discorhabdins, have been shown to inhibit the proliferation of the Hepatitis C virus (HCV) replicon in human cell culture. nih.gov Another related compound, pyrroloquinoline quinone (PQQ), has demonstrated antiviral effects against a coronavirus proxy by damaging the viral capsid and inhibiting a key enzyme required for replication. nih.govsemanticscholar.org

Neuromodulatory and Antioxidant Properties : Members of this chemical family have also been investigated for neuromodulatory and antioxidant activities. nih.govresearchgate.net Certain phytocompounds with similar structural motifs have been shown to influence cerebral neurochemical pathways. mdpi.com In terms of antioxidant effects, a study on seven makaluvamines found that Makaluvamine J was particularly effective. mdpi.com It was shown to reduce mitochondrial damage caused by oxidative stress and to enhance the body's endogenous antioxidant defenses, such as glutathione (B108866) and catalase, by activating the Nrf2 pathway. mdpi.com

Advanced Research Methodologies and Future Research Directions

Spectroscopic Characterization and Theoretical Calculations

Advanced mass spectrometry techniques have been pivotal in the rapid identification and characterization of makaluvamine analogues. Specifically, high-accuracy electrospray ionization mass spectrometry (HAESI-MS) coupled with MS2 fragmentation analysis has been employed to generate unique "fingerprints" for various pyrrolo[4,3,2-de]quinoline core structures. This methodology allows for the differentiation of isomers and provides diagnostic fragmentation ions that are characteristic of specific N-alkyl substitutions.

A systematic analysis of various makaluvamines has revealed distinct MS2 fragmentation patterns that serve as signatures for different substitution classes. For instance, makaluvamines with a 4-ethyl phenol (B47542) substituent on the B-ring, such as Makaluvamine K, exhibit a characteristic fragmentation fingerprint. This pattern arises from specific losses of functional groups from the parent ion, with the most intense ion resulting from a particular cleavage. These signature fingerprints are invaluable for the rapid dereplication of known compounds in complex mixtures isolated from natural sources like the Zyzzya fuliginosa sponge and for the structural confirmation of newly synthesized analogues. researchgate.net

Table 1: Diagnostic MS2 Fragmentation Fingerprints for Makaluvamine Classes

Makaluvamine ClassKey Structural FeatureCharacteristic MS2 Fragmentation Pattern
Iminocyclohexadienonese.g., Makaluvamine CSignature loss of specific functional groups from the parent ion.
Animocyclohexadienedionese.g., Damirone ADistinct fragmentation pattern different from iminocyclohexadienones.
4-Ethyl Phenol Substitutede.g., Makaluvamine D, J, K, PIdentical MS2 fingerprints arising from specific losses (CH₃N, C₇H₆O, C₇H₇O•, C₈H₈O, and C₈H₉NO).
4-Ethenyl Phenol Substitutede.g., Makaluvamine G, LUnique fingerprint differing from the 4-ethyl phenol substituted analogues.

This table is generated based on data presented in the text and illustrates the diagnostic power of MS2 fragmentation for identifying N-alkyl substitutions in makaluvamines.

To gain a deeper understanding of the electronic and photophysical properties of makaluvamines, theoretical calculations using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been conducted. nih.govelsevierpure.com These quantum chemical computations provide insights into the molecular geometries, vibrational frequencies, and, most importantly, the ultraviolet-visible (UV-Vis) absorption spectra of these compounds. nih.govelsevierpure.com

For this theoretical investigation, the molecular geometries and vibrational frequencies of a series of makaluvamines were calculated at the B3LYP/6-311++G(d,p) level of theory. nih.govelsevierpure.com Subsequently, the absorption properties in the UV-Vis range were determined using TD-DFT calculations on the optimized structures. nih.govelsevierpure.com This approach allows for the determination of absorption maxima, the primary electronic transitions associated with these absorptions, and the energy gaps of the frontier orbitals. nih.gov

These theoretical studies have shown that protonation or methylation of the makaluvamine core significantly modifies the absorption intensity in the UV-Vis range. nih.gov For instance, the absorption bands of the protonated and methylated forms are distinctly different, with the former being much more intense. nih.gov Such theoretical insights are crucial for understanding the behavior of these molecules in different chemical environments and for identifying analogues with desirable spectroscopic properties for potential applications, such as in photodynamic therapy. nih.gov

Optimization Strategies for this compound and Analogues

A primary focus of research on makaluvamines is the enhancement of their biological potency and selectivity against cancer cells. This is achieved through the synthesis of various analogues and a detailed structure-activity relationship (SAR) analysis. researchgate.netnih.gov The pyrroloiminoquinone core of makaluvamines offers multiple sites for chemical modification, allowing for a systematic exploration of how different substituents affect cytotoxicity and selectivity. researchgate.net

SAR studies have revealed several key structural features that are crucial for maximizing potency. For the human pancreatic cancer cell line PANC-1, the presence of a lipophilic side chain at the N-9 position is significant for growth inhibitory activity. researchgate.net Specifically, analogues with a 4-ethyl phenol substituent, such as Makaluvamine J, have demonstrated high potency. nih.gov Furthermore, a quaternary nitrogen at the N-5 position appears to be important for potent cytotoxicity. researchgate.net

Conversely, modifications at other positions can influence selectivity. For example, a modest alkyl group at the N-5 position has been found to improve selectivity against other cancer cell lines. researchgate.net Through such synthetic diversification, analogues have been created that exhibit even greater potency and selectivity than the natural products. For instance, a tryptamine (B22526) analogue of Makaluvamine J showed potent and selective cytotoxicity against PANC-1 cells with an IC₅₀ value of 0.029 µM and a selective index of 13.1. researchgate.net

Table 2: Cytotoxicity of Makaluvamine J and Selected Analogues

CompoundIC₅₀ (µM) against PANC-1IC₅₀ (µM) against KB3-1Selective Index (KB3-1/PANC-1)
Makaluvamine J (1)0.0460.24.3
Tryptamine analog (24)0.0290.3813.1
Phenethyl analog (23)0.0270.3211.9

This interactive table, based on data from recent studies, highlights the enhanced potency and selectivity achieved through synthetic modifications of the makaluvamine scaffold. researchgate.netelsevier.com

A critical aspect of developing makaluvamine analogues as therapeutic agents is the minimization of off-target effects to reduce potential toxicity. While direct studies on the off-target effects of this compound are limited, general principles of medicinal chemistry and drug design can be applied. The selectivity of a compound is intrinsically linked to its off-target interactions; therefore, strategies that enhance selectivity also contribute to reducing off-target effects. nih.gov

Rational drug design, aided by computational modeling and structural biology, is a key strategy to improve the specificity of these compounds for their intended biological targets, such as topoisomerase II. patsnap.comsteeronresearch.com By understanding the three-dimensional structure of the target, medicinal chemists can design molecules that fit precisely into the active site, thereby enhancing binding affinity and minimizing interactions with other proteins. steeronresearch.com

Another approach involves modifying the physicochemical properties of the makaluvamine scaffold to alter its distribution and metabolism in the body, which can also help in reducing off-target toxicity. nih.gov The incorporation of specific functional groups can improve interactions with the desired biological targets while disfavoring interactions with off-target proteins. researchgate.net High-throughput screening of a diverse library of makaluvamine analogues against a panel of off-targets can help identify compounds with a cleaner safety profile early in the drug discovery process. patsnap.com

Design and Application of Chemical Probes for Detailed Mechanism of Action Studies

To elucidate the detailed molecular mechanisms of action of this compound and its analogues, the design and application of chemical probes are invaluable. A chemical probe is typically a small-molecule modulator with high affinity and selectivity for a specific biological target, which can be used to study the phenotypes associated with that target. mdpi.com These probes can be functionalized with reporter groups such as fluorophores, photoreactive groups, or biotin (B1667282) for in-cell imaging, target engagement studies, and identification of binding partners. mdpi.comunimi.it

While a specific chemical probe for this compound has not been extensively reported, its known biological activities suggest potential design strategies. Given that makaluvamines are known to inhibit topoisomerase II, a probe could be designed to investigate this interaction more closely within the cellular environment. nih.gov This could involve synthesizing a this compound analogue with a photoreactive group and a bio-orthogonal handle, such as an alkyne or azide (B81097). unimi.it Upon UV irradiation, this photoaffinity probe would covalently bind to its target protein(s), which could then be isolated and identified using click chemistry and proteomic techniques. unimi.it

Such studies would not only confirm direct binding to topoisomerase II but could also uncover novel, previously unknown targets, thereby providing a more comprehensive understanding of the compound's mechanism of action and potential off-target effects. scispace.com The development of these chemical tools is a crucial next step in advancing the therapeutic potential of the makaluvamine class of compounds.

Continued Exploration of Pyrroloiminoquinones as Research Leads

The pyrroloiminoquinone class of marine alkaloids, which includes this compound, represents a fertile ground for drug discovery due to their significant biological activities. mdpi.comescholarship.org The continued exploration of these compounds as research leads is driven by advanced research methodologies that allow for deeper insights into their therapeutic potential and is guided by clear future research directions aimed at overcoming existing challenges.

Advanced Research Methodologies

The progression of pyrroloiminoquinones from natural product isolates to viable drug leads is propelled by a suite of modern scientific techniques. These methodologies facilitate the rapid discovery of new analogs, enable efficient biological screening, and provide a deeper understanding of their mechanisms of action.

Modern Synthetic and Analytical Approaches

Efficient and versatile synthetic strategies are paramount for exploring the chemical space of pyrroloiminoquinones. Researchers have developed streamlined and divergent synthetic routes that enable the creation of numerous natural products and novel structural analogs from a common intermediate. chemrxiv.orgchemrxiv.org Methodologies such as the Larock indole (B1671886) synthesis have been instrumental in producing the core pyrroloiminoquinone (PIQ) scaffold efficiently and on a scalable level. chemrxiv.orgchemrxiv.org These advanced synthetic capabilities allow for the systematic modification of the PIQ core, including selective methylation and the introduction of various amine nucleophiles, which is critical for conducting detailed structure-activity relationship (SAR) studies. chemrxiv.org

In parallel with synthetic advancements, modern analytical techniques are accelerating the discovery of new pyrroloiminoquinones from natural sources. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in conjunction with molecular networking has emerged as a powerful tool. dntb.gov.ua This approach allows for the rapid dereplication of known compounds and the identification of novel analogs within complex mixtures from marine sponges, streamlining the discovery process without the need for laborious isolation of every component. dntb.gov.ua

High-Throughput and In Silico Screening

To efficiently evaluate the therapeutic potential of the growing libraries of natural and synthetic pyrroloiminoquinones, high-throughput screening (HTS) is employed. mdpi.com HTS allows for the rapid testing of millions of compounds to identify "hits" that modulate a specific biomolecular pathway. mdpi.com For instance, a large-scale screening of natural product extracts identified several pyrroloiminoquinone alkaloids as inhibitors of the hypoxia-inducible factor 1α (HIF-1α)/p300 protein-protein interaction, a key target in cancer therapy. taylorfrancis.com

Complementing physical screening, in silico methodologies play a crucial role in modern drug discovery. nih.gov Computational techniques such as molecular docking are used to predict how pyrroloiminoquinones might bind to specific biological targets. nih.gov These studies have helped establish plausible binding modes for these alkaloids with enzymes like topoisomerase I and II and indoleamine 2,3-dioxygenase (IDO1). nih.gov Virtual screening of large chemical libraries against protein targets can prioritize which analogs to synthesize and test, saving significant time and resources. taylorfrancis.com

Target Identification and Mechanistic Elucidation

A significant challenge in the development of natural products is identifying their precise molecular targets. The mechanism of action for pyrroloiminoquinones is not completely understood and appears to be dependent on the specific structure of the analog. mdpi.comnih.gov While topoisomerase II is a well-documented target for many makaluvamines, other mechanisms are clearly involved. nih.gov Advanced chemical proteomics strategies, both labeled (using molecular probes) and label-free, are being applied to identify the binding partners of these alkaloids within the cell. nih.gov These techniques are crucial for uncovering novel targets and understanding the polypharmacology (acting on multiple targets) that may contribute to both the therapeutic effects and the toxicity of these compounds. nih.govnih.gov

Future Research Directions

The future exploration of pyrroloiminoquinones is focused on translating their potent biological activity into selective and safe therapeutic agents. Key research directions include the rational design of novel analogs, expansion into new disease areas, and a deeper understanding of their molecular mechanisms and biosynthesis.

Rational Drug Design and SAR Refinement

A primary goal is to design and synthesize novel analogs with improved therapeutic indices—that is, compounds that are highly toxic to target cells (e.g., cancer cells or pathogens) but exhibit minimal toxicity to healthy host cells. mdpi.com Building on divergent synthesis platforms, future work will involve creating extensive libraries of analogs to conduct comprehensive SAR studies. chemrxiv.org This will help to precisely map which structural features are responsible for potency against a specific target and which contribute to off-target toxicity. mdpi.com For example, recent studies have indicated that modifications to the side chains and N-methylation patterns on the PIQ core can dramatically influence biological activity and selectivity. chemrxiv.org

Expansion into New Therapeutic Areas

While much of the initial focus has been on anticancer activity, recent research has unveiled the significant potential of pyrroloiminoquinones in other therapeutic areas. escholarship.org Notably, certain imine N-methylated makaluvamines have demonstrated extremely potent antiprotozoal activity. chemrxiv.org They have shown low-nanomolar efficacy against the parasites that cause malaria (Plasmodium falciparum) and babesiosis (Babesia divergens), a tick-borne illness of growing concern. chemrxiv.orgmdpi.com This discovery opens up a major new avenue for lead compound development against infectious diseases that urgently need new therapeutics. chemrxiv.org Furthermore, the antioxidant properties of some makaluvamines suggest potential applications in neurological disorders associated with oxidative stress.

Elucidation of Molecular Mechanisms and Biosynthesis

A fundamental future direction is the definitive elucidation of the molecular mechanisms underlying the diverse bioactivities of pyrroloiminoquinones. mdpi.com Identifying the full spectrum of cellular targets remains a critical task. Analogs with optimized properties will be developed as chemical probes to facilitate these mechanism-of-action studies. escholarship.orgchemrxiv.org Understanding how these molecules interact with cellular machinery will enable more rational drug design and may reveal new biological pathways that can be targeted for therapeutic intervention.

Finally, the biosynthetic pathways of these complex molecules are still largely hypothetical. mdpi.com Future research aimed at identifying the gene clusters responsible for their production in marine organisms could lead to the development of biotechnological methods for their synthesis. mdpi.com This would provide a sustainable and scalable source of these valuable compounds, overcoming the supply limitations often encountered with marine natural products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.